

A Spectroscopic Showdown: Unraveling the Isomers of Anilino-Propanol

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Compound of Interest

Compound Name: *3-Anilino-1-propanol*

Cat. No.: *B1268279*

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A detailed comparative analysis of the spectroscopic signatures of **3-Anilino-1-propanol** and its positional isomers, 2-Anilino-1-propanol and 1-Anilino-2-propanol, is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side view of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate their differentiation and characterization.

The structural nuances between **3-Anilino-1-propanol** and its isomers, 2-Anilino-1-propanol and 1-Anilino-2-propanol, give rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for unambiguous identification in synthesis, quality control, and various research applications. This guide leverages a combination of experimental and predicted spectroscopic data to offer a comprehensive comparison.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **3-Anilino-1-propanol** and its isomers. Please note that where experimental data is not readily available, high-quality predicted data is provided and clearly indicated.

Spectroscopic Technique	3-Anilino-1-propanol	2-Anilino-1-propanol (Predicted)	1-Anilino-2-propanol (Predicted)
¹ H NMR (ppm)	Phenyl H's: ~6.6-7.2 (m), -CH ₂ -N: ~3.2 (t), -CH ₂ -CH ₂ :- ~1.8 (quintet), -CH ₂ -OH: ~3.7 (t), -NH: broad s, -OH: broad s	Phenyl H's: ~6.5-7.1 (m), -CH(N)-: ~4.0 (m), -CH ₂ -OH: ~3.5 (m), -CH ₃ : ~1.2 (d), -NH: broad s, -OH: broad s	Phenyl H's: ~6.6-7.2 (m), -CH ₂ -N: ~3.1 (m), -CH(OH)-: ~3.9 (m), -CH ₃ : ~1.1 (d), -NH: broad s, -OH: broad s
¹³ C NMR (ppm)	Phenyl C's: ~113-148, C-N: ~42, C-C-N: ~31, C-OH: ~61	Phenyl C's: ~113-147, C-N: ~58, C-OH: ~67, C-C(N): ~20	Phenyl C's: ~113-148, C-N: ~52, C-OH: ~68, C-C(OH): ~23
IR (cm ⁻¹)	O-H stretch: ~3350 (broad), N-H stretch: ~3400, C-H (aromatic): ~3050, C-H (aliphatic): ~2850-2950, C=C (aromatic): ~1500-1600, C-N stretch: ~1300, C-O stretch: ~1050	O-H stretch: ~3350 (broad), N-H stretch: ~3400, C-H (aromatic): ~3050, C-H (aliphatic): ~2850-2950, C=C (aromatic): ~1500-1600, C-N stretch: ~1300, C-O stretch: ~1050	O-H stretch: ~3350 (broad), N-H stretch: ~3400, C-H (aromatic): ~3050, C-H (aliphatic): ~2850-2950, C=C (aromatic): ~1500-1600, C-N stretch: ~1300, C-O stretch: ~1050
Mass Spec. (m/z)	Molecular Ion [M] ⁺ : 151. Fragment ions: loss of H ₂ O, side chain cleavage.	Molecular Ion [M] ⁺ : 151. Fragment ions: characteristic loss of CH ₂ OH, cleavage at the C-N bond.	Molecular Ion [M] ⁺ : 151. Fragment ions: characteristic loss of CH ₃ CHO, cleavage at the C-N bond.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for anilino-propanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **^1H NMR Acquisition:** The proton NMR spectrum is acquired on a 400 MHz or higher spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45°.
- **^{13}C NMR Acquisition:** The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope. Key parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

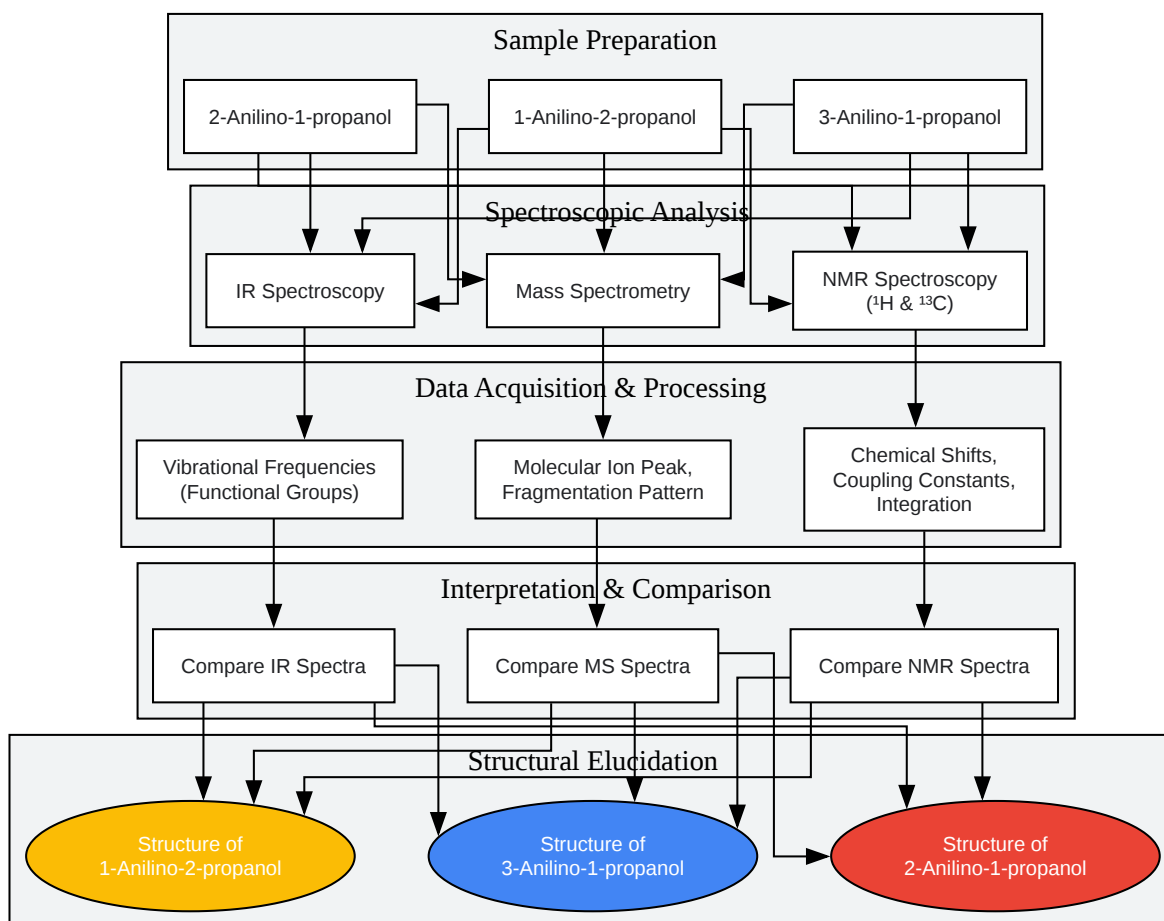
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds, typically using an electron beam of 70 eV. For less volatile or thermally labile compounds, soft

ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of different m/z values.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison and structural elucidation of the anilino-propanol isomers.



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Caption: Workflow for the spectroscopic comparison of anilino-propanol isomers.

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